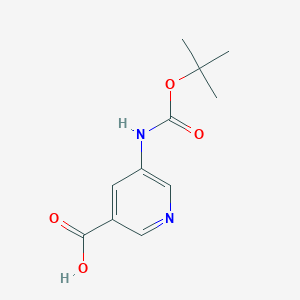

5-((tert-Butoxycarbonyl)amino)nicotinic acid

Description

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKMNLWZMSIVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624070 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337904-92-4 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Boc-amino)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((tert-Butoxycarbonyl)amino)nicotinic acid, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3) and a valuable building block in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for regioselective reactions, making it a key intermediate in the synthesis of complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a synthetic intermediate.

Chemical Properties

This compound is a solid at room temperature. While extensive experimental data for some of its physical properties are not widely published, its fundamental chemical characteristics are well-established.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| CAS Number | 337904-92-4 | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Note: Specific values for melting point, boiling point, solubility, and pKa are not consistently available in the public domain and would require experimental determination.

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum would exhibit characteristic signals for the pyridine ring protons, the Boc group, and the amine proton. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the carboxylic acid and the Boc group, the carbons of the pyridine ring, and the carbons of the tert-butyl group.

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the carbamate, and vibrations associated with the pyridine ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of 5-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Protocol for Boc Protection of 5-Aminonicotinic Acid:

-

Dissolution: 5-Aminonicotinic acid is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.

-

Base Addition: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, making it more nucleophilic.

-

Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of Boc₂O.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: Once the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified to a pH of 2-3 with an acid such as hydrochloric acid, causing the product to precipitate.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[4][5][6]

Role in Drug Development

While there is no direct evidence of this compound itself having a biological signaling role, its importance lies in its utility as a key intermediate in the synthesis of biologically active molecules. The Boc-protected amino group and the carboxylic acid handle allow for its incorporation into larger, more complex structures through amide bond formation and other coupling reactions.

A notable example is its use as a building block in the synthesis of a novel inhibitor series targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[7] In this context, the carboxylic acid of this compound is coupled with an amine-containing scaffold. Subsequent deprotection of the Boc group allows for further functionalization at the 5-amino position of the nicotinic acid ring.

Below is a generalized workflow illustrating the utility of this compound as a synthetic intermediate.

This diagram illustrates the logical flow from the starting materials to the synthesis of the title compound and its subsequent use in the multi-step synthesis of more complex, potentially biologically active molecules. The color-coded nodes highlight key reagents and reaction types in the process.

References

- 1. chembk.com [chembk.com]

- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 3. 5-(((Tert-butoxycarbonyl)amino)methyl)nicotinic acid [cymitquimica.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. scienceopen.com [scienceopen.com]

A Comprehensive Technical Guide to 5-((tert-Butoxycarbonyl)amino)nicotinic Acid

CAS Number: 337904-92-4

This technical guide provides an in-depth overview of 5-((tert-Butoxycarbonyl)amino)nicotinic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, and applications, with a focus on its role in the synthesis of biologically active molecules.

Chemical and Physical Properties

This compound, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in organic synthesis, particularly in peptide synthesis and the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 337904-92-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molecular Weight | 238.24 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, under inert atmosphere |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features |

| ¹H NMR (DMSO-d₆) | δ (ppm): 9.83 (s, 1H), 8.75 (s, 1H), 8.66 (s, 1H), 8.45 (s, 1H), 1.49 (s, 9H) |

Solubility Profile:

Quantitative solubility data for this compound is not extensively documented. However, the solubility of the parent molecule, nicotinic acid, has been studied in various solvents and can serve as a useful reference. Nicotinic acid is soluble in hot water and hot ethanol, and slightly soluble in water and ethanol at room temperature. It is generally insoluble in ether and ester solutions[2]. A detailed study on nicotinic acid's solubility found the following trend at 298.15 K: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile[3]. It is expected that this compound will exhibit similar solubility trends, with good solubility in polar aprotic solvents like DMSO and DMF.

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application as a building block. A general laboratory-scale synthesis is detailed below.

Synthesis of this compound

Reaction Scheme:

Figure 1: General synthesis workflow for this compound.

Experimental Protocol:

-

Dissolution: Dissolve 5-aminonicotinic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, for example, a solution of sodium hydroxide (NaOH), to the mixture to facilitate the reaction.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable solvent like dioxane, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period, typically several hours to overnight, while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Applications in Research and Drug Development

This compound is a versatile building block primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.

Peptide Synthesis

The Boc-protected amino group and the carboxylic acid functionality make this molecule an ideal non-natural amino acid for incorporation into peptide chains. The Boc group provides a stable protecting group that can be removed under acidic conditions, a common strategy in solid-phase peptide synthesis (SPPS).

Figure 2: Workflow for incorporating this compound into a peptide chain via SPPS.

Experimental Protocol for Peptide Coupling:

-

Resin Swelling: Swell the resin-bound peptide with a free N-terminus in a suitable solvent like N,N-dimethylformamide (DMF).

-

Activation: In a separate vessel, pre-activate this compound with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for a sufficient time to ensure complete coupling.

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents.

-

Deprotection (Optional): For subsequent couplings, the Boc group can be removed with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Drug Discovery and Medicinal Chemistry

Nicotinic acid and its derivatives have a wide range of biological activities. The core structure of 5-aminonicotinic acid is a valuable scaffold for the synthesis of novel compounds with potential therapeutic effects.

-

Antimicrobial Agents: Derivatives of nicotinic acid have been synthesized and shown to possess antibacterial and antifungal properties. The amino group at the 5-position provides a handle for further chemical modifications to generate libraries of compounds for screening.

-

Enzyme Inhibitors: Recent studies have shown that derivatives of 5-aminonicotinic acid can act as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of type 2 diabetes[4].

-

Antitubercular Agents: The nicotinic acid scaffold is also being explored for the development of new antitubercular drugs.

Signaling Pathways

The biological effects of many nicotinic acid derivatives are mediated through the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2)[5]. While the direct interaction of this compound with this receptor is not extensively studied, it is plausible that its derivatives, after deprotection of the amino group, could modulate this pathway.

References

- 1. rndmate.com [rndmate.com]

- 2. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: 5-((tert-Butoxycarbonyl)amino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((tert-Butoxycarbonyl)amino)nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality of the nicotinic acid backbone makes it a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and medicinal chemistry research. The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and available analytical data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is crucial to distinguish this compound from its isomer, 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, which possesses a different molecular weight and CAS number.

| Property | Value | Reference |

| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]nicotinic acid | [1] |

| CAS Number | 337904-92-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

| InChI Key | KOKMNLWZMSIVQZ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound proceeds from 2,5-pyridinedicarboxylic acid. The following protocol is adapted from established procedures.

Materials:

-

2,5-Pyridinedicarboxylic acid

-

tert-Butanol

-

Triethylamine

-

Diphenylphosphoryl azide (DPPA)

-

1N Aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Water

Procedure:

-

Suspend 2,5-pyridinedicarboxylic acid (5.00 g, 29.9 mmol) in tert-butanol (35 mL).

-

To this suspension, add triethylamine (8.34 mL, 59.8 mmol) followed by diphenylphosphoryl azide (7.10 mL, 32.9 mmol).

-

Heat the reaction mixture under reflux for 3 hours.

-

After the reaction is complete, cool the mixture using an ice bath.

-

Adjust the pH of the reaction mixture to >10 by the addition of a 1N aqueous sodium hydroxide solution.

-

Wash the basic aqueous solution with diethyl ether to remove impurities.

-

Again, cool the aqueous layer in an ice bath and adjust the pH to approximately 4 with a 1N aqueous sodium hydroxide solution.

-

Collect the resulting precipitate by filtration.

-

Wash the solid sequentially with water and diethyl ether.

-

Dry the product to yield this compound as a white powder (3.27 g, 45.9% yield).[1]

Purification:

The product can be purified by washing the filtered solid with cold water and diethyl ether.[1] For higher purity, recrystallization from an appropriate solvent system can be employed.

Analytical Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of the synthesized this compound in DMSO-d₆ shows the following characteristic peaks:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 1.49 ppm | s | 9H | tert-Butyl group | [1] |

| 8.45 ppm | s | 1H | Pyridine ring proton | [1] |

| 8.66 ppm | s | 1H | Pyridine ring proton | [1] |

| 8.75 ppm | s | 1H | Pyridine ring proton | [1] |

| 9.83 ppm | br | 1H | NH proton | [1] |

Note: Specific assignments for the pyridine ring protons were not provided in the source.

Biological Activity and Applications

As of the latest available information, there are no specific studies detailing the biological activity, mechanism of action, or signaling pathways directly associated with this compound. Its primary utility lies as a protected amino acid building block in the synthesis of more complex molecules with potential therapeutic applications.

Nicotinic acid and its derivatives are known to be involved in various biological processes. Nicotinic acid itself is a precursor to the coenzymes NAD and NADP, which are essential in cellular metabolism. Pharmacological doses of nicotinic acid are used to treat dyslipidemia. Derivatives of nicotinic acid have been investigated for a wide range of therapeutic areas, including as antibacterial and anticancer agents.

The Boc-protected nature of this compound makes it a key intermediate for the synthesis of libraries of nicotinic acid derivatives. Researchers can utilize the carboxylic acid functionality for amide bond formation or other modifications, and subsequently deprotect the amine for further functionalization. This allows for the systematic exploration of structure-activity relationships in drug discovery programs targeting enzymes or receptors where the nicotinic acid scaffold is a known pharmacophore.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,5-pyridinedicarboxylic acid.

Caption: Synthetic route for this compound.

References

An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)nicotinic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-((tert-Butoxycarbonyl)amino)nicotinic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core functionalized with a carboxylic acid and a Boc-protected amine, offers versatile opportunities for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical structure, detailed experimental protocols for its synthesis and purification, extensive spectral characterization, and a discussion of its applications in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid, a form of vitamin B3. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 5-position makes it an ideal intermediate for peptide synthesis and other organic transformations where selective reaction at the carboxylic acid is desired.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 337904-92-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C under inert atmosphere | |

| Purity | Typically ≥97% | |

| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]nicotinic acid | |

| InChI Key | KOKMNLWZMSIVQZ-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the amino group of 5-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Boc-protection of 5-aminonicotinic acid.

Materials:

-

5-Aminonicotinic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Solvent (e.g., a mixture of water and a suitable organic solvent like THF or dioxane)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography (optional)

Procedure:

-

Dissolve 5-aminonicotinic acid in an appropriate solvent system (e.g., a 1:1 mixture of water and THF).

-

Add a base, such as sodium bicarbonate (typically 2-3 equivalents), to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

A precipitate of the product should form. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes or water).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Pyridine Ring Protons: δ 8.0-9.0 ppm (aromatic protons). Boc Group: δ ~1.5 ppm (singlet, 9H, -C(CH₃)₃). NH Proton: δ ~9.5-10.5 ppm (broad singlet). COOH Proton: δ ~13.0 ppm (broad singlet). |

| ¹³C NMR | Pyridine Ring Carbons: δ 120-160 ppm. Carboxylic Acid Carbonyl: δ ~165-175 ppm. Boc Carbonyl: δ ~150-155 ppm. Boc Quaternary Carbon: δ ~80 ppm. Boc Methyl Carbons: δ ~28 ppm. |

| FT-IR | N-H Stretch: ~3300-3400 cm⁻¹ (secondary amine). C=O Stretch (Carboxylic Acid): ~1700-1725 cm⁻¹. C=O Stretch (Carbamate): ~1680-1700 cm⁻¹. C-N Stretch: ~1250-1350 cm⁻¹. O-H Stretch (Carboxylic Acid): ~2500-3300 cm⁻¹ (broad). |

| Mass Spec (ESI+) | [M+H]⁺: m/z 239.10. [M+Na]⁺: m/z 261.08. |

Note: The exact chemical shifts and frequencies may vary depending on the solvent and instrument used.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules. The presence of two distinct functional groups, the carboxylic acid and the protected amine, allows for sequential and site-selective modifications.

Role as a Versatile Scaffold

The nicotinic acid core is a common motif in many pharmaceuticals. The ability to introduce substituents at the 5-position via the amino group, after deprotection, makes this compound a key intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies. These derivatives have been explored for their potential as kinase inhibitors, GPCR ligands, and other therapeutic targets.

Workflow for Utilizing this compound in Drug Discovery

Caption: Workflow for the utilization of this compound.

This workflow illustrates the strategic use of this compound in a drug discovery program. The carboxylic acid can be first coupled with a variety of amines to introduce diversity. Subsequent deprotection of the Boc group reveals a free amine which can then be further functionalized. This systematic approach allows for the rapid generation of a library of diverse molecules for biological screening.

Conclusion

This compound is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery. Its well-defined structure and the orthogonal reactivity of its functional groups provide a robust platform for the synthesis of novel and complex molecules with potential therapeutic applications. The detailed protocols and characterization data provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of medicinal chemistry research.

References

An In-depth Technical Guide to the Synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation and application in research settings.

Introduction

This compound, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality of 5-aminonicotinic acid allows for selective chemical transformations at other positions of the pyridine ring and the carboxylic acid group. This makes it a crucial intermediate in the synthesis of complex molecules, including peptidomimetics and other biologically active compounds.

Core Synthesis Route

The primary and most common route for the synthesis of this compound involves the protection of the amino group of 5-aminonicotinic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction is a standard and efficient method for the introduction of the Boc protecting group onto an amino functionality.

The general transformation is depicted below:

Caption: General synthesis route for this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a compilation of general procedures for Boc protection of amino acids, adapted for the specific substrate.

Materials and Equipment

-

5-Aminonicotinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or a mixture of Dioxane and Water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Synthesis Procedure

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 5-aminonicotinic acid (1.0 eq) in a suitable solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) or tetrahydrofuran (THF).

-

Basification: Add a base to the solution. Triethylamine (1.5-2.0 eq) is a common organic base used for this purpose. Alternatively, an aqueous solution of sodium hydroxide (1.0-1.5 eq) can be used.

-

Addition of Boc Anhydride: Cool the reaction mixture in an ice bath. To the cooled and stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If a water-miscible organic solvent was used, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the residue with water and wash with a non-polar organic solvent like hexanes or diethyl ether to remove any unreacted Boc anhydride and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 using 1 M HCl. The product should precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure this compound.

-

Drying: Dry the purified product under vacuum.

Caption: A simplified workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value |

| Starting Material | 5-Aminonicotinic acid |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Typical Yield | 80-95% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.48 (s, 9H, -C(CH₃)₃)

-

δ 8.20 (d, J = 2.0 Hz, 1H, Ar-H)

-

δ 8.55 (d, J = 2.0 Hz, 1H, Ar-H)

-

δ 8.85 (t, J = 2.0 Hz, 1H, Ar-H)

-

δ 9.85 (s, 1H, -NH)

-

δ 13.5 (br s, 1H, -COOH)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 28.1 (-C(CH₃)₃)

-

δ 80.5 (-C(CH₃)₃)

-

δ 124.5 (Ar-C)

-

δ 131.0 (Ar-C)

-

δ 142.0 (Ar-C)

-

δ 147.5 (Ar-C)

-

δ 152.8 (Ar-C)

-

δ 153.0 (C=O, Boc)

-

δ 166.5 (C=O, Acid)

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a solid that can cause irritation. Handle with care.

-

Triethylamine is a volatile and flammable liquid with a strong odor.

-

Hydrochloric acid is corrosive. Handle with appropriate care to avoid skin and eye contact.

Conclusion

The synthesis of this compound via the Boc protection of 5-aminonicotinic acid is a robust and high-yielding process. This technical guide provides the necessary information for researchers to successfully prepare this important building block for applications in drug discovery and organic synthesis. The detailed experimental protocol, coupled with the provided quantitative and characterization data, will aid in the efficient and reliable synthesis and verification of the target compound.

Boc-5-Aminonicotinic Acid: A Core Starting Material for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Boc-5-aminonicotinic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a Boc-protected amine, a carboxylic acid, and a pyridine ring provides a versatile scaffold for the synthesis of a wide range of complex molecules, particularly in the development of enzyme inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical experimental protocols and data presentation.

Physicochemical Properties

The properties of 5-aminonicotinic acid and its Boc-protected derivative are crucial for their application in synthesis.

| Property | 5-Aminonicotinic Acid | Boc-5-aminonicotinic acid |

| Synonyms | 5-Aminopyridine-3-carboxylic acid | 5-((tert-butoxycarbonyl)amino)nicotinic acid |

| CAS Number | 24242-19-1 | Not available |

| Molecular Formula | C₆H₆N₂O₂ | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 138.12 g/mol | 238.24 g/mol |

| Appearance | Off-white to light yellow powder | White to off-white solid |

| Solubility | Soluble in DMSO | Soluble in methanol, DMF, DMSO |

Synthesis of Boc-5-aminonicotinic Acid

The synthesis of Boc-5-aminonicotinic acid is a two-step process starting from 5-bromonicotinic acid. The first step is an amination to produce 5-aminonicotinic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocols

Step 1: Synthesis of 5-Aminonicotinic Acid

This procedure is adapted from a common method for the amination of bromonicotinic acids.[1]

-

Materials:

-

5-Bromonicotinic acid

-

Aqueous ammonia (28-30%)

-

Copper(II) sulfate pentahydrate

-

Sodium sulfide

-

Concentrated hydrochloric acid

-

Deionized water

-

-

Procedure:

-

In a high-pressure reactor, combine 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol), copper(II) sulfate pentahydrate (e.g., 4.98 g, 20 mmol), and aqueous ammonia (e.g., 40 mL).

-

Seal the reactor and heat the mixture to 170-180°C with stirring for 18-20 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully open the reactor in a well-ventilated fume hood.

-

Add a saturated aqueous solution of sodium sulfide to precipitate copper sulfide.

-

Filter the mixture to remove the precipitate.

-

Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid.

-

Cool the solution in an ice bath to precipitate the 5-aminonicotinic acid.

-

Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

-

Step 2: Synthesis of Boc-5-aminonicotinic Acid (Boc Protection)

This is a general procedure for the Boc protection of an amino acid.[2][3]

-

Materials:

-

5-Aminonicotinic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane (or a suitable solvent like THF)

-

Sodium hydroxide (or another suitable base like triethylamine)

-

Deionized water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 5-aminonicotinic acid (e.g., 13.8 g, 100 mmol) in a mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (e.g., 24.0 g, 110 mmol) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to ~3 with a dilute acid (e.g., 1N HCl).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Boc-5-aminonicotinic acid as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

-

Applications in Drug Discovery

Boc-5-aminonicotinic acid is a key building block for creating libraries of compounds for high-throughput screening. The Boc-protected amine allows for selective modification of the carboxylic acid group, while the Boc group can be easily removed under acidic conditions to allow for further functionalization of the amine. This makes it particularly useful in the synthesis of kinase inhibitors, which often feature a substituted pyridine core.[4]

Experimental Workflow: Synthesis of a Kinase Inhibitor Library

The following diagram illustrates a typical workflow for the use of Boc-5-aminonicotinic acid in the solid-phase synthesis of a kinase inhibitor library.

Caption: Solid-phase synthesis workflow for a kinase inhibitor library.

Signaling Pathway Context

While Boc-5-aminonicotinic acid is a synthetic building block and not directly involved in biological signaling, the molecules synthesized from it are designed to modulate specific pathways. For instance, many kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the MAP kinase pathway.

Caption: Inhibition of the MAP kinase pathway by a hypothetical kinase inhibitor.

Conclusion

Boc-5-aminonicotinic acid is a fundamental starting material for the synthesis of diverse and complex molecules in drug discovery. Its bifunctional nature, coupled with the robust and well-established chemistry of the Boc protecting group, provides a reliable and versatile platform for medicinal chemists. The detailed protocols and conceptual workflows presented in this guide aim to facilitate its effective use in the laboratory for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Boc Protection of 5-Amino-3-Pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic acid, a key building block in pharmaceutical and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of amine functionalities, enabling selective chemical transformations at other sites of a molecule. This document details a specific experimental protocol for the preparation of Boc-protected 5-amino-3-pyridinecarboxylic acid and discusses the general methodology for this transformation.

Introduction

5-Amino-3-pyridinecarboxylic acid, also known as 5-aminonicotinic acid, is a bifunctional molecule containing both a nucleophilic amino group and a carboxylic acid. The selective protection of the amino group is often a crucial step in the synthesis of more complex molecules, such as active pharmaceutical ingredients. The Boc group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Synthesis of 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic Acid

While the direct Boc protection of 5-amino-3-pyridinecarboxylic acid with Boc anhydride is a feasible approach, a documented synthesis from 2,5-pyridinedicarboxylic acid provides a reliable method with reported yield and characterization data. This method proceeds via a Curtius rearrangement.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is adapted from a patented procedure.

Reaction Scheme:

Caption: Reaction workflow for the synthesis of 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic acid.

Materials:

-

2,5-Pyridinedicarboxylic acid

-

tert-Butanol

-

Triethylamine (TEA)

-

Diphenylphosphoryl azide (DPPA)

-

1N Sodium hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl) solution

-

Ether

-

Water

Procedure:

-

Suspend 2,5-pyridinedicarboxylic acid (5.00 g, 29.9 mmol) in tert-butanol (35 mL).

-

To the suspension, add triethylamine (8.34 mL, 59.8 mmol) and diphenylphosphoryl azide (7.10 mL, 32.9 mmol).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Adjust the pH of the reaction mixture to greater than 10 by the dropwise addition of a 1N aqueous sodium hydroxide solution.

-

Wash the aqueous solution with ether to remove impurities.

-

Cool the aqueous layer again in an ice bath and adjust the pH to approximately 4 with a 1N aqueous hydrochloric acid solution, which will cause a solid to precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the solid sequentially with water and ether.

-

Dry the solid to obtain 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic acid as a white powder.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 45.9% | N/A |

| Appearance | White powder | N/A |

| ¹H-NMR (DMSO-d₆) | δ: 1.49 (9H, s), 8.45 (1H, s), 8.66 (1H, s), 8.75 (1H, s), 9.83 (1H, br) | N/A |

General Protocol for Direct Boc Protection

Experimental Protocol: Direct Protection with (Boc)₂O

Reaction Scheme:

Caption: General workflow for the direct Boc protection of 5-amino-3-pyridinecarboxylic acid.

Materials:

-

5-Amino-3-pyridinecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium hydroxide, or sodium bicarbonate)

-

A suitable solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane, water, or a mixture)

-

Dilute aqueous acid (e.g., 10% citric acid or 1N HCl)

-

An organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolve or suspend 5-amino-3-pyridinecarboxylic acid in the chosen solvent. If using an organic solvent, the addition of a base like triethylamine is recommended. If using an aqueous system, a base such as sodium hydroxide or sodium bicarbonate can be used.

-

Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the organic solvent under reduced pressure if applicable.

-

If the reaction was performed in an aqueous base, carefully acidify the mixture with a dilute acid (e.g., 10% citric acid) to a pH of approximately 3-4.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over a drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Conclusion

The Boc protection of 5-amino-3-pyridinecarboxylic acid is a key transformation for the synthesis of various compounds of interest in drug discovery and development. This guide has provided a detailed, documented protocol for the synthesis of the target molecule via a Curtius rearrangement, complete with quantitative data. Additionally, a general procedure for the more direct approach using di-tert-butyl dicarbonate has been outlined. Researchers should consider the scalability, cost of reagents, and desired purity when choosing a synthetic route. The provided workflows and protocols offer a solid foundation for the successful preparation of 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic acid.

References

Nicotinic acid derivatives for biological screening

An In-depth Technical Guide on Nicotinic Acid Derivatives for Biological Screening

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous metabolic processes.[1][2] Beyond its nutritional role, nicotinic acid, particularly at pharmacological doses, has well-documented lipid-modifying effects, primarily mediated through the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[3][4] This has spurred significant interest in the development of nicotinic acid derivatives to harness its therapeutic potential while mitigating undesirable side effects, such as skin flushing.[1] These derivatives have emerged as a versatile chemical scaffold, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[5][6][7][8]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the biological screening of nicotinic acid derivatives. It covers their principal biological activities, key signaling pathways, detailed experimental protocols for screening, and quantitative activity data.

Core Biological Activities and Molecular Targets

Nicotinic acid derivatives have been synthesized and evaluated for a diverse range of therapeutic applications. Their mechanism of action often involves interaction with specific molecular targets or modulation of key cellular pathways.

-

Anti-inflammatory Activity: Many derivatives exhibit potent anti-inflammatory effects. This is often achieved by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][9] The primary target for these effects is frequently the GPR109A receptor, which is expressed on various immune cells, including macrophages.[3][4] Some derivatives also show inhibitory activity against cyclooxygenase-2 (COX-2).[5]

-

Anticancer Activity: Novel nicotinic acid-based compounds have been developed as cytotoxic agents against various human cancer cell lines.[6][7] A key strategy involves the design of derivatives that selectively inhibit critical cancer-related enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[6]

-

Antimicrobial Activity: The nicotinic acid scaffold has been successfully modified to create derivatives with significant antibacterial and antifungal properties.[8][10] These compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal strains.[8][11] Other derivatives have been investigated for their activity against Mycobacterium tuberculosis.[2][12]

-

Enzyme Inhibition: Beyond major targets like VEGFR-2 and COX-2, derivatives have been screened for their ability to inhibit other enzymes. Notable examples include tyrosinase, an enzyme involved in melanin production, and various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[13][14][15]

-

Antioxidant Activity: Certain derivatives, particularly those containing hydroxamate or oxadiazole moieties, have demonstrated significant potential to scavenge free radicals, such as DPPH and hydroxyl radicals, and to prevent lipid peroxidation.[2][6][14]

Key Signaling Pathways

The biological effects of many nicotinic acid derivatives are initiated by the activation of the GPR109A receptor. Understanding its downstream signaling is crucial for interpreting screening data.

1. GPR109A (HCAR2) Signaling Pathway

GPR109A is a Gαi/o-coupled receptor.[16] Upon binding of an agonist, such as nicotinic acid or its derivatives, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits.

-

Gαi-Mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase (AC), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which is responsible for many of the metabolic effects of niacin, including the inhibition of lipolysis in adipocytes.[18]

-

Gβγ-Mediated Pathway: The free Gβγ subunit can activate various downstream effectors, including Phospholipase C-β (PLC-β) and Phosphatidylinositol 3-kinase (PI3K). Activation of the PI3K/Akt pathway has been demonstrated and is sensitive to pertussis toxin (PTX), confirming its G-protein dependence.[18][19]

-

β-Arrestin Pathway: Ligand binding also promotes the phosphorylation of GPR109A by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[17] This mediates receptor desensitization and internalization via clathrin-coated pits and can also initiate G-protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[16][17]

Caption: GPR109A signaling cascade upon agonist binding.

2. Anti-inflammatory Signaling via Akt/mTOR Inhibition

In specific cell types, such as pancreatic β-cells, activation of GPR109A has been shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can suppress the production of inflammatory cytokines.[9]

Caption: GPR109A-mediated inhibition of the Akt/mTOR pathway.

Quantitative Data on Biological Activities

The following tables summarize quantitative data from various screening assays performed on nicotinic acid derivatives.

Table 1: Anticancer and VEGFR-2 Inhibition Activity

| Compound ID | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5c | HCT-15 (Colon) | > 100 | 0.068 | [6] |

| 5c | PC-3 (Prostate) | 89.4 | 0.068 | [6] |

| 5c | CF-295 | 78.2 | 0.068 | [6] |

| 5b | HCT-15 (Colon) | > 100 | - | [6] |

| Doxorubicin | HCT-15 (Colon) | 95.3 | - | [6] |

| Doxorubicin | PC-3 (Prostate) | > 100 | - | [6] |

| Sorafenib | - | - | 0.049 |[6] |

Table 2: Antimicrobial Activity (MIC)

| Compound ID | S. epidermidis (ATCC 12228) MIC (µg/mL) | S. aureus (ATCC 43300, MRSA) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Acylhydrazone 13 | 1.95 | 7.81 | 15.62 | [8] |

| Acylhydrazone 5 | 7.81 | 15.62 | 15.62 | [8] |

| Oxadiazoline 25 | 31.25 | 15.62 | 7.81 |[8] |

Table 3: Enzyme Inhibition Activity

| Compound | Enzyme | Inhibition Constant (Ki) / IC₅₀ | Reference |

|---|---|---|---|

| Nicotinic Acid | CYP2D6 | Ki = 3.8 ± 0.3 mM | [13] |

| Nicotinamide | CYP2D6 | Ki = 19 ± 4 mM | [13] |

| Nicotinamide | CYP3A4 | Ki = 13 ± 3 mM | [13] |

| Nicotinamide | CYP2E1 | Ki = 13 ± 8 mM | [13] |

| NAH | Tyrosinase (monophenolase) | IC₅₀ = 2 µM | [14] |

| NAH | Tyrosinase (diphenolase) | IC₅₀ = 1 µM | [14] |

| NAH-M | Tyrosinase (monophenolase) | IC₅₀ > 2 µM | [14] |

| Kojic Acid | Tyrosinase (monophenolase) | IC₅₀ = 18 µM |[14] |

NAH: Nicotinic acid hydroxamate; NAH-M: N-methyl nicotinic acid hydroxamate

Experimental Protocols for Biological Screening

Detailed methodologies are essential for reproducible and comparable screening results. The following section outlines protocols for key assays.

Caption: General workflow for screening nicotinic acid derivatives.

Protocol 1: GPR109A Functional Assay (cAMP Measurement)

-

Principle: This assay measures the ability of a test compound to activate the Gαi-coupled GPR109A receptor, which results in the inhibition of forskolin-stimulated adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.[20]

-

Materials:

-

HEK-293 or CHO cells stably expressing human GPR109A.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Forskolin (FSK).

-

Test nicotinic acid derivatives.

-

Reference agonist (e.g., Nicotinic acid, Acifran).[16]

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

384-well white assay plates.

-

-

Procedure:

-

Cell Plating: Seed GPR109A-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in assay buffer.

-

Assay: a. Remove culture medium from the cells and add assay buffer. b. Add the test compounds or reference agonist to the wells and incubate for 30 minutes at room temperature. c. Add a pre-determined concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production. Incubate for 30 minutes at room temperature. d. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Anti-inflammatory Assay (Nitrite Measurement in Macrophages)

-

Principle: This assay quantifies the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. NO is unstable and rapidly converts to nitrite (NO₂⁻) in the culture medium, which can be measured colorimetrically using the Griess reagent.[5]

-

Materials:

-

RAW 264.7 macrophage cell line.[5]

-

Cell culture medium (DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Test nicotinic acid derivatives.

-

Reference compound (e.g., Ibuprofen, Dexamethasone).

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Sodium nitrite standard solution.

-

96-well culture plates.

-

-

Procedure:

-

Cell Plating: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of the test compounds or reference drug for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) and co-incubate with the test compounds for 24 hours.

-

Nitrite Measurement: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution to each well and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the sodium nitrite standard.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Calculate the percentage inhibition of nitrite production for each compound concentration relative to the LPS-only control.

-

Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

-

It is recommended to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition is not due to cell death.[5]

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

-

Materials:

-

Selected cancer cell lines (e.g., HCT-15, PC-3) or normal cell lines for toxicity assessment.[6]

-

Cell culture medium.

-

Test nicotinic acid derivatives.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well culture plates.

-

-

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

-

Plot the percentage of viability versus the log concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

-

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, C. albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test nicotinic acid derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Reference antibiotics (e.g., Ciprofloxacin, Fluconazole).

-

Sterile 96-well microtiter plates.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

-

-

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds and reference antibiotics directly in the 96-well plates using the broth medium.

-

Inoculation: Dilute the standardized microbial suspension in broth and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive growth control.

-

-

Data Analysis: The result is reported as the MIC value in µg/mL or µM.

Conclusion

Nicotinic acid derivatives represent a promising and versatile class of compounds for drug discovery. Their diverse biological activities, ranging from anti-inflammatory and anticancer to antimicrobial effects, are often mediated through the GPR109A receptor and other key molecular targets. This guide provides a foundational framework for the systematic biological screening of these derivatives, offering structured data, key signaling pathways, and detailed experimental protocols. By employing these standardized methods, researchers can effectively evaluate novel compounds, establish structure-activity relationships, and identify lead candidates for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of HCAR2 by niacin: benefits beyond lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ejournal.um.edu.my [ejournal.um.edu.my]

- 11. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. List of Nicotinic acid derivatives - Drugs.com [drugs.com]

- 13. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activated niacin receptor HCA2 inhibits chemoattractant-mediated macrophage migration via Gβγ/PKC/ERK1/2 pathway and heterologous receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures.[1] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has established itself as a cornerstone due to its unique combination of stability, ease of introduction, and mild, selective removal.[1][2] This technical guide provides a comprehensive overview of the Boc group's mechanism of action, applications, and detailed experimental protocols for its use, tailored for professionals in the chemical and pharmaceutical sciences.

Core Principles of Boc Protection

The fundamental utility of the Boc group lies in its ability to temporarily shield amine functionalities from participating in unwanted reactions, thereby enabling selective transformations at other molecular sites.[1] This is accomplished by converting the nucleophilic and basic amine into a significantly less reactive carbamate.[1] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).[1][3]

A key advantage of the Boc group is its stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments.[2] This stability profile makes it orthogonal to many other common protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.[2][4] This orthogonality is a critical principle in modern multi-step synthesis, allowing for the differential protection and deprotection of various functional groups within a complex molecule.[2]

Mechanism of Action

Boc Protection of Amines

The introduction of the Boc group onto an amine is a nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[3][5] This results in a tetrahedral intermediate that subsequently collapses, yielding the N-Boc protected amine. The byproducts of this reaction are tert-butanol and carbon dioxide, the evolution of which provides a strong thermodynamic driving force for the reaction.[3][5]

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[1] The most commonly used reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[6][7] This is followed by the cleavage of the tert-butyl group, which forms a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[7] The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][7] The tert-butyl cation can be trapped by a nucleophile or deprotonate to form isobutylene gas.[6]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions can be influenced by various factors including the substrate, solvent, base, and acid employed.[1]

Table 1: Typical Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Temperature | Reaction Time | Yield | Ref. |

| (Boc)₂O | NaOH | Water/Dioxane | Room Temp | 1-12 h | High | [3] |

| (Boc)₂O | Triethylamine | THF | Room Temp | 1-12 h | High | [8] |

| (Boc)₂O | DMAP | Acetonitrile | Room Temp | 1-12 h | High | [9] |

| (Boc)₂O | NaHCO₃ | Water/Acetone | Room Temp | Short | Excellent | [3][10] |

Table 2: Comparison of Common Boc Deprotection Methods

| Method | Reagents/Conditions | Reaction Time | Temperature | Yield | Advantages | Disadvantages | Ref. |

| Acidic | 20-50% TFA in DCM | 0.5 - 4 h | Room Temp | High | Highly effective, volatile for easy removal. | Corrosive, toxic, can cause side reactions. | [1][6] |

| Acidic | 4M HCl in Dioxane or Ethyl Acetate | 1 - 12 h | Room Temp | High | Cost-effective and readily available. | Can be less selective, may lead to chlorinated byproducts. | [6] |

| Lewis Acid | TMSI in Chloroform or Dichloromethane | 10 min - 2 h | Room Temp | High | Mild, non-hydrolytic conditions. | Reagent is moisture-sensitive. | [9][11] |

| Thermal | Water | 12 - 15 min | Reflux (100 °C) | High | "Green" alternative, avoids strong acids. | Not suitable for thermally sensitive substrates. | [6][12] |

Table 3: Spectroscopic Data for a Representative Boc-Protected Amine (N-Boc-piperidine)

| Technique | Key Signal | Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Ref. |

| ¹H NMR | Boc (s, 9H) | ~1.45 | [13] |

| ¹H NMR | Amine Backbone Protons (t, 4H) | ~3.4-3.6 | [13] |

| ¹³C NMR | Boc (C(CH₃)₃) | ~28.4 | [13] |

| ¹³C NMR | Boc (C(CH₃)₃) | ~79.1 | |

| ¹³C NMR | Boc (C=O) | ~154.9 | |

| IR | C=O stretch (carbamate) | ~1690-1710 |

Applications in Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[14][15] In the Boc-SPPS strategy, the α-amino group of the amino acids is temporarily protected by the acid-labile Boc group.[14] Side-chain functional groups are typically protected by more acid-stable groups, such as benzyl-based ethers, which require a strong acid like hydrogen fluoride (HF) for removal.[15][16] This "graduated acid lability" allows for the selective deprotection of the N-terminus at each cycle of peptide chain elongation.[17]

Drug Development and Total Synthesis

The Boc group is extensively used in the synthesis of pharmaceuticals and other complex organic molecules.[18] Its stability and predictable reactivity make it an ideal choice for protecting amines during multi-step synthetic sequences.[19] In drug development, precise control over reactive functional groups like amines is crucial for constructing complex molecular architectures with high efficiency and purity.[18] The mild conditions required for Boc group removal are compatible with a wide range of sensitive functional groups often present in drug candidates.[20]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Water and acetone (or other suitable solvent like THF or dioxane)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Suspend the amine substrate in a mixture of water and acetone (1:1 v/v) in a round-bottom flask.[3]

-

Add sodium bicarbonate to the suspension.

-

Add the di-tert-butyl dicarbonate to the mixture.[3]

-

Stir the reaction mixture vigorously at room temperature.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.[3]

-

Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.[3]

-

If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate).[3]

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the N-Boc protected amine.[3]

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask.[6]

-

Cool the solution to 0 °C using an ice bath.[6]

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6]

-

Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.[6]

-

Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]

Note: For acid-sensitive substrates, alternative deprotection methods as outlined in Table 2 should be considered.[11]

Conclusion

The tert-butoxycarbonyl protecting group is a fundamental and indispensable tool in modern organic chemistry.[1] Its predictable reactivity, broad stability, and well-established protocols for its introduction and removal make it a reliable choice for the protection of amines in multi-step syntheses.[1][19] From the synthesis of complex pharmaceuticals to the automated assembly of peptides, the Boc group continues to be a cornerstone of synthetic strategy, enabling the efficient construction of intricate molecular architectures.[2][18] A thorough understanding of its mechanisms, applications, and the quantitative data governing its use is essential for researchers, scientists, and drug development professionals aiming to leverage this powerful tool in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 19. benchchem.com [benchchem.com]

- 20. nbinno.com [nbinno.com]

Physicochemical Characteristics of Boc-Protected Nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of tert-butyloxycarbonyl (Boc)-protected nicotinic acid. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes known information on nicotinic acid and the well-established principles of Boc protection to offer a detailed profile for research and development purposes.

Introduction